2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Overview
Description
2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone is a chemical compound with the molecular formula C18H23ClO5 and a molecular weight of 354.83 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone involves several stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reagent in various chemical syntheses and reactions.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone involves its interaction with specific molecular targets. The compound can inhibit or activate certain pathways depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone can be compared with other similar compounds, such as:
- 2-Chloro-3’,4’-bis(acetoxy)acetophenone
- 2-Chloro-3’,4’-bis(butyryloxy)acetophenone
- 2-Chloro-3’,4’-bis(valeryloxy)acetophenone
These compounds share similar structural features but differ in the nature of the ester groups attached to the acetophenone core. The uniqueness of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone lies in its specific pivaloyloxy groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBROVFKBAHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443888 | |
Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185448-73-1 | |
Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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